Ononin
Overview
Description
Mechanism of Action
Ononin, also known as Formononetin glucoside, is an isoflavone glycoside found in various plants such as soybean and Glycyrrhiza uralensis . It has been shown to have various therapeutic effects in different laboratory tests . This article aims to provide a comprehensive review of the mechanism of action of this compound.
Target of Action
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR), which is crucial for promoting tumor metastasis and is associated with poor prognosis . Overexpression of EGFR is observed in approximately 70% of triple-negative breast cancer (TNBC) patients .
Mode of Action
This compound interacts with its targets, primarily EGFR, and results in changes that suppress cellular proliferation and induce apoptosis . It directly suppresses cell adhesion, invasiveness, and motility . Furthermore, this compound treatment reduces EGFR phosphorylation .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the EGFR-mediated PI3K/Akt/mTOR pathway, which is crucial in cell survival and growth . It also inhibits the ERK/JNK/p38 signaling pathway, which plays a key role in cell proliferation and differentiation .
Pharmacokinetics
The oral bioavailability of this compound is relatively low, leading to lower oral efficacy . Intestinal bacterial metabolic pathways may include demethylation and deglycosylation, which could lead to the formation of formononetin and/or daidzein .
Result of Action
This compound effectively suppresses cellular proliferation and induces apoptosis, as evidenced by cell viability assays, colony formation assays, and expression of apoptosis markers . It also reduces the metastatic capabilities of TNBC cells . In TNBC xenograft lung metastatic models, this compound treatment significantly reduces tumor growth and lung metastasis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of cerebral ischemia/reperfusion (I/R) injury, this compound has been shown to successfully attenuate I/R injury-induced neuroinflammation in rats, thus minimizing neuronal injury .
Biochemical Analysis
Biochemical Properties
Ononin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with matrix metalloproteinases 2 and 9, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting these enzymes, this compound can reduce the invasiveness and migratory capabilities of cancer cells . Additionally, this compound interacts with the epidermal growth factor receptor and the extracellular signal-regulated kinase 1/2 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In osteosarcoma cells, this compound has been shown to inhibit cell migration and invasion by limiting the activity of matrix metalloproteinases 2 and 9 and the epidermal growth factor receptor-extracellular signal-regulated kinase 1/2 pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. This compound binds to matrix metalloproteinases 2 and 9, inhibiting their activity and preventing the degradation of the extracellular matrix . This inhibition reduces the invasiveness and migratory capabilities of cancer cells. Additionally, this compound interacts with the epidermal growth factor receptor and the extracellular signal-regulated kinase 1/2 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its anticancer properties, including the inhibition of cell proliferation and induction of apoptosis, in both in vitro and in vivo models . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of cell proliferation and induction of apoptosis . At very high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its conversion to formononetin, its aglycone form, through the action of β-glucosidase enzymes This conversion is crucial for the bioavailability and pharmacological activity of this compound this compound also interacts with other enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation within cells can influence its activity and function. Studies have shown that this compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ononoside can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycoside bond .
Industrial Production Methods: Industrial production of Ononoside typically involves extraction from plant sources such as Astragalus membranaceus and Glycyrrhiza uralensis. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: Ononoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of Ononoside can yield reduced forms of the compound, which may have different biological activities.
Substitution: Ononoside can participate in substitution reactions, where the glycoside moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases.
Major Products:
Scientific Research Applications
Ononoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on microbial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Ononoside is unique among isoflavone glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:
Daidzin: Another isoflavone glycoside with similar anti-inflammatory and anticancer properties.
Genistin: Known for its antioxidant and anticancer activities.
Puerarin: Exhibits neuroprotective and cardioprotective effects
Ononoside stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLSBDCWOSMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ononin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-62-4 | |
Record name | Ononin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 219 °C | |
Record name | Ononin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of ononin?
A1: Research indicates that this compound interacts with several key signaling pathways involved in various cellular processes. Studies have shown this compound's ability to inhibit the epidermal growth factor receptor (EGFR) - extracellular signal-regulated kinase 1/2 (ERK1/2) pathway [, ], the mitogen-activated protein kinase (MAPK) pathway [, ], and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway [, , ]. Additionally, this compound has demonstrated the ability to activate sirtuin 3 (SIRT3) [] and trigger mitophagy, a process of selective degradation of mitochondria [].
Q2: How does this compound's interaction with these targets influence its biological activity?
A2: this compound's modulation of these pathways contributes to its diverse pharmacological activities. For example, inhibition of the EGFR-ERK1/2 pathway is linked to its anti-tumorigenic and anti-migratory effects in osteosarcoma []. Similarly, the suppression of MAPK and NF-κB signaling pathways contributes to its anti-inflammatory effects, particularly in the context of rheumatoid arthritis [, ]. Furthermore, the activation of SIRT3 has been associated with this compound's cardioprotective effects against doxorubicin-induced cardiotoxicity [].
Q3: What is the chemical structure of this compound?
A3: this compound is an isoflavone glycoside, specifically the 7-O-β-d-glucoside of formononetin.
Q4: What are the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H22O9, and its molecular weight is 430.4 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Several studies employed various spectroscopic techniques to characterize this compound and its metabolites. Techniques like nuclear magnetic resonance (NMR) [, , , ], mass spectrometry (MS) [, , , , , , ], and ultraviolet-visible (UV-Vis) spectroscopy [, ] have been used for structural elucidation and quantification.
Q6: What are the potential therapeutic applications of this compound?
A6: Research suggests a wide array of potential therapeutic applications for this compound, including:
- Anti-cancer activity: this compound has shown promising anti-tumor effects against various cancers, including osteosarcoma [], non-small cell lung cancer [], laryngeal cancer [], and thyroid cancer [].
- Anti-inflammatory activity: this compound exhibits anti-inflammatory effects, especially in models of colitis [] and rheumatoid arthritis [].
- Cardioprotective effects: this compound has demonstrated cardioprotective properties, particularly against doxorubicin-induced cardiotoxicity [].
- Osteoporosis treatment: this compound has shown potential in preventing ovariectomy-induced osteoporosis in rat models [].
Q7: What is known about the pharmacokinetics of this compound?
A7: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of this compound. Research indicates that this compound is metabolized into various metabolites, including formononetin, in the intestine [, , ]. The bioavailability of this compound is relatively low compared to its aglycone, formononetin []. Interestingly, this compound exhibits better absorption in the large intestine compared to the small intestine [].
Q8: What analytical methods are used to characterize and quantify this compound?
A8: Various analytical techniques have been employed to identify, quantify, and monitor this compound in different matrices. These include:
- High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detectors (DAD) and mass spectrometry (MS) [, , , , , ].
- Gas chromatography-mass spectrometry (GC-MS) [].
- Ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS [, ].
Q9: How is the quality of this compound ensured during research and development?
A12: Quality control is crucial in ensuring the reliability and reproducibility of research findings. Several studies highlighted the importance of rigorous analytical method validation, including assessments of linearity, sensitivity, precision, and accuracy [, , , ]. Additionally, the use of appropriate reference standards and internal standards is crucial for accurate quantification [, ].
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